

2-Methyl-1-pentene: A Comprehensive Technical Guide to Health and Safety Hazards

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Compound of Interest

Compound Name: 2-Methyl-1-pentene

Cat. No.: B165372

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the health and safety hazards associated with **2-Methyl-1-pentene** (CAS No: 763-29-1). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical handling. It encompasses a thorough review of the toxicological, physical, and chemical hazards, supported by detailed experimental protocols for hazard evaluation. Quantitative data are systematically presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent safety assessment procedures and potential metabolic pathways, adhering to stringent visualization standards.

Chemical and Physical Properties

2-Methyl-1-pentene is a colorless, volatile, and highly flammable liquid with a hydrocarbon odor.^[1] It is an unsaturated aliphatic hydrocarbon with the chemical formula C_6H_{12} .^[2] This substance is insoluble in water but soluble in organic solvents such as alcohol, benzene, and chloroform.^[1]

Table 1: Physical and Chemical Properties of **2-Methyl-1-pentene**

Property	Value	Reference
Molecular Weight	84.16 g/mol	[2]
Boiling Point	62 °C (143.8 °F) at 760 mmHg	[2][3]
Melting Point	-136 °C (-212.3 °F)	[2][3]
Density	0.682 g/mL at 25 °C	
Vapor Pressure	195 mmHg at 20 °C	[2]
Flash Point	-27 °C (-16.6 °F) (closed cup)	
Autoignition Temperature	299 °C (572 °F)	[2][3]
Lower Explosive Limit (LEL)	1.2%	[2][3]
Upper Explosive Limit (UEL)	Data not available	[3]

Health Hazards

Exposure to **2-Methyl-1-pentene** can occur through inhalation, ingestion, or skin and eye contact, posing several health risks.

Acute Toxicity

- Inhalation: Inhalation of **2-Methyl-1-pentene** vapors may cause anesthetic effects, including dizziness, drowsiness, and loss of consciousness.[3] High concentrations can lead to respiratory depression. An acute inhalation study in rats reported a 4-hour LC50 of 115,000 mg/m³.
- Oral: While specific oral LD50 data for **2-Methyl-1-pentene** is not readily available, it may be fatal if swallowed and enters the airways due to its aspiration hazard.[4]
- Dermal: Information on the acute dermal toxicity of **2-Methyl-1-pentene** is limited.

Irritation and Corrosivity

- Skin Irritation: **2-Methyl-1-pentene** is considered to be a skin irritant.[5] Prolonged or repeated contact can cause defatting of the skin, leading to dryness and cracking.

- Eye Irritation: The substance is expected to cause moderate eye irritation.[3] Direct contact with the liquid or high concentrations of vapor can result in redness and pain.

Sensitization

There is no available data to suggest that **2-Methyl-1-pentene** is a skin or respiratory sensitizer.

Aspiration Hazard

Due to its low viscosity, **2-Methyl-1-pentene** presents a significant aspiration hazard. If the liquid is ingested and then enters the lungs, it can cause severe lung damage, chemical pneumonitis, and may be fatal.[4]

Genotoxicity

Data on the genotoxic potential of **2-Methyl-1-pentene** is not readily available in the reviewed literature. A standard approach to assess mutagenicity is the bacterial reverse mutation assay (Ames test).

Carcinogenicity

There are no studies available that have evaluated the carcinogenic potential of **2-Methyl-1-pentene**.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of **2-Methyl-1-pentene** is not available.

Fire and Explosion Hazards

2-Methyl-1-pentene is a highly flammable liquid and vapor.[6] It has a low flash point and a wide flammability range, making it a significant fire hazard. Vapors are heavier than air and can travel considerable distances to a source of ignition and flash back.[6]

Table 2: Flammability Data for **2-Methyl-1-pentene**

Parameter	Value	Reference
Flash Point	-27 °C (-16.6 °F) (closed cup)	
Autoignition Temperature	299 °C (572 °F)	[2][3]
Lower Explosive Limit (LEL)	1.2%	[2][3]
Upper Explosive Limit (UEL)	Data not available	[3]

Fire Extinguishing Agents: Suitable extinguishing media include foam, carbon dioxide, and dry chemical.[3] Water may be ineffective in extinguishing a fire involving this substance.[3]

Reactivity and Stability

2-Methyl-1-pentene is generally stable under normal conditions. However, it can react vigorously with strong oxidizing agents.[3] It may also undergo exothermic polymerization in the presence of catalysts such as acids.[3]

Experimental Protocols

The following sections detail the standardized methodologies for assessing the health and safety hazards of chemicals like **2-Methyl-1-pentene**, based on internationally recognized guidelines.

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline describes the procedures for determining the acute inhalation toxicity of a substance.[5]

- Principle: A group of animals, typically rodents, is exposed to the test substance at a specific concentration for a defined period (usually 4 hours).[7] The animals are then observed for up to 14 days for signs of toxicity and mortality.[7]
- Test Animals: Healthy young adult rats are commonly used.[8]
- Procedure:
 - Animals are placed in an inhalation chamber.

- The test substance is introduced into the chamber as a vapor at a predetermined concentration.
- Exposure is maintained for a fixed duration (e.g., 4 hours).
- Following exposure, animals are returned to their cages and observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[7\]](#)
- A full necropsy is performed on all animals at the end of the observation period.[\[7\]](#)
- Data Analysis: The LC50 (median lethal concentration) is calculated, which is the concentration of the substance that is lethal to 50% of the test animals.[\[7\]](#)

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[\[9\]](#)

- Principle: A small amount of the test substance is applied to the shaved skin of an animal, usually an albino rabbit, under a semi-occlusive patch.[\[4\]](#) The skin is then observed for signs of irritation or corrosion at specific time intervals.[\[4\]](#)
- Test Animals: Albino rabbits are the recommended species.[\[4\]](#)
- Procedure:
 - A small area of the animal's back is clipped free of fur.
 - 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a gauze patch, which is then applied to the prepared skin area.[\[4\]](#)
 - The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.[\[4\]](#)
 - After 4 hours, the patch is removed, and the skin is gently cleansed.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[4\]](#)

- **Data Analysis:** The severity of the skin reactions is scored according to a standardized grading system. The mean scores for erythema and edema are used to classify the substance's irritation potential.

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[2]

- **Principle:** The test uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) that have mutations in genes required for the synthesis of an essential amino acid (e.g., histidine or tryptophan).[10] The bacteria are exposed to the test substance, and the number of colonies that revert to a state where they can synthesize the amino acid is counted.[10] An increase in the number of revertant colonies indicates that the substance is mutagenic.
- **Procedure:**
 - The test substance is mixed with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.[10]
 - The mixture is plated on a minimal agar medium that lacks the essential amino acid.
 - The plates are incubated for 48-72 hours.[10]
 - The number of revertant colonies on the test plates is counted and compared to the number on the control plates.[10]
- **Data Analysis:** A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Flash Point Determination (Closed-Cup Method)

This test determines the lowest temperature at which the vapors of a liquid will ignite.[11]

- **Principle:** A sample of the liquid is placed in a closed cup and heated. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest

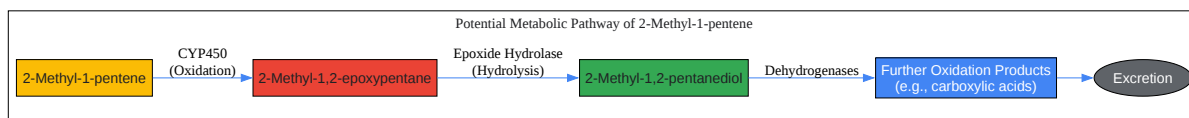
temperature at which a flash is observed.[11]

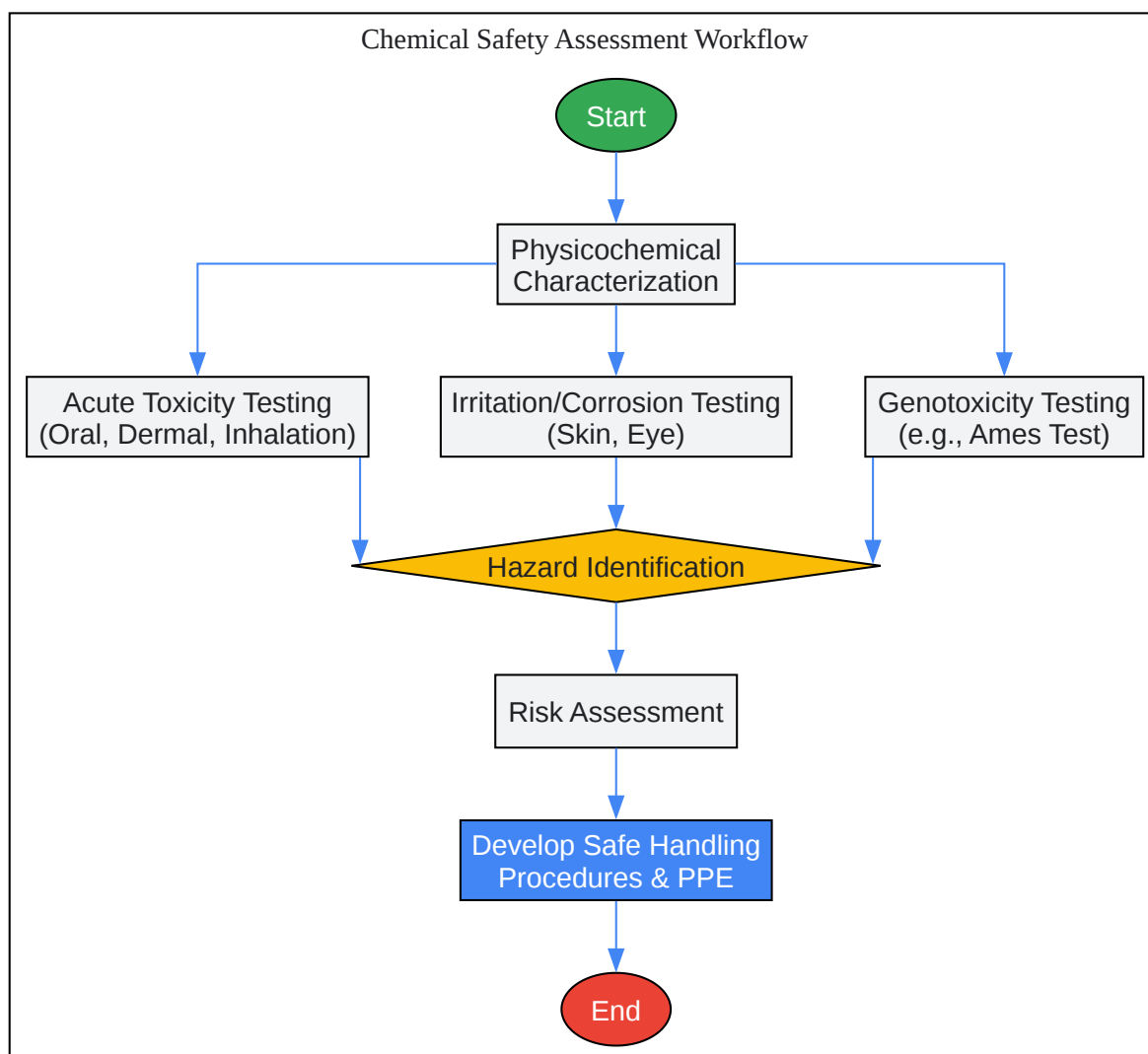
- Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Setaflash).
- Procedure:
 - The sample is placed in the test cup.
 - The cup is sealed with a lid containing an opening for an ignition source and a thermometer.
 - The sample is heated at a slow, constant rate.
 - At regular temperature intervals, a test flame is applied to the vapor space.[12]
 - The temperature at which a distinct flash is observed is recorded as the flash point.[12]

Potential Metabolic Pathway and Safety Assessment Workflow

While specific metabolic pathways for **2-Methyl-1-pentene** have not been extensively studied, it is plausible that it undergoes metabolism via cytochrome P450 (CYP) enzymes, a common pathway for the breakdown of alkenes.[5][9] The metabolism of the structurally similar compound 2-methylpentane is initiated by oxidation, which can be catalyzed by CYP enzymes.[13]

The following Graphviz diagrams illustrate a potential metabolic pathway and a general workflow for the safety assessment of a chemical like **2-Methyl-1-pentene**.





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References

- 1. researchgate.net [researchgate.net]
- 2. 2-Methyl-1-pentene | C₆H₁₂ | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-METHYL-1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-catalyzed metabolism of ezlopitant alkene (CJ-12,458), a pharmacologically active metabolite of ezlopitant: enzyme kinetics and mechanism of an alkene hydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Database: 2-Methyl-1-Pentene (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 7. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aniara.com [aniara.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chrysalisscientific.com [chrysalisscientific.com]
- 12. Metabolism of 2-Methylpropene (Isobutylene) by the Aerobic Bacterium Mycobacterium sp. Strain ELW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing 2-Methylpentane Solvent Metabolism in Biological Systems [eureka.patsnap.com]
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